molecular formula C15H13BrOS B1292346 2-Bromo-4'-(ethylthio)benzophenone CAS No. 951885-44-2

2-Bromo-4'-(ethylthio)benzophenone

Cat. No. B1292346
CAS RN: 951885-44-2
M. Wt: 321.2 g/mol
InChI Key: ADICNTWFPGVJRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzophenone derivatives typically involves halogenation reactions, as seen in the synthesis of 2-(bromomethyl)benzophenone, which is prepared by side-chain bromination of 2-methylbenzophenone . Another example is the synthesis of 1-bromo-4-(2,2-diphenylvinyl)benzene, which is achieved through a Wittig-Horner reaction . These methods suggest that the synthesis of 2-Bromo-4'-(ethylthio)benzophenone could potentially be carried out through similar halogenation strategies or by functionalizing existing brominated benzophenone compounds with ethylthio groups.

Molecular Structure Analysis

The molecular structure of brominated benzophenone derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and X-ray diffraction . These techniques can reveal the presence of intramolecular hydrogen bonding, as well as the overall conformation of the molecule. For 2-Bromo-4'-(ethylthio)benzophenone, similar analytical methods would likely be employed to determine the structure and confirm the presence of the ethylthio substituent.

Chemical Reactions Analysis

Brominated benzophenone derivatives can participate in various chemical reactions due to the presence of the reactive bromine atom. For instance, they can undergo nucleophilic substitution reactions to form azaheterocycles or can be involved in cycloaddition reactions to generate isobenzofurans . The reactivity of 2-Bromo-4'-(ethylthio)benzophenone would be expected to be similar, with the potential to engage in reactions that could lead to the formation of new heterocyclic compounds or other interesting structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzophenone derivatives can vary widely depending on the substituents present on the benzophenone core. For example, compounds can exhibit different inhibitory activities against enzymes like α-glucosidase and α-amylase , or they can show unique fluorescence properties . The properties of 2-Bromo-4'-(ethylthio)benzophenone would need to be studied experimentally, but it could potentially show similar biological activity or photophysical behavior based on the properties of related compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Generation of Isobenzofurans : 2-Bromo-4'-(ethylthio)benzophenone, similar to other bromobenzophenones, can be involved in reactions that generate isobenzofurans, which are intermediates in the synthesis of various organic compounds. Faragher and Gilchrist (1976) demonstrated that 2-(bromomethyl)benzophenone, a related compound, when heated with olefinic or acetylenic dienophiles, can form naphthalene derivatives, suggesting a potential pathway for the synthesis of complex organic molecules (Faragher & Gilchrist, 1976).

  • Photoinitiators and Cross-Linking Agents : Benzophenone derivatives have been used to prepare photoinitiators and photo-cleavable protein cross-linking agents. This suggests potential applications in acrylate polymerization and in the creation of materials with specific properties, as discussed by Sibi (2000) (Sibi, 2000).

  • Synthesis of Fluorescent Materials : A study by Zuo-qi (2015) on 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound structurally related to 2-Bromo-4'-(ethylthio)benzophenone, shows the potential for synthesizing materials with unique fluorescence properties, which could be relevant in the development of optical materials and sensors (Zuo-qi, 2015).

Catalytic Applications

  • Use in Palladium-Catalyzed Reactions : Benzophenone derivatives have been explored in the context of palladium-catalyzed reactions. Atla et al. (2009) reported on the use of cyclopalladated complexes involving benzophenone derivatives in Heck arylation, indicating a potential role in organic synthesis, particularly in the pharmaceutical industry (Atla et al., 2009).

Biochemical and Medical Applications

  • Carbonic Anhydrase Inhibition : Balaydın et al. (2012) synthesized and studied bromophenol derivatives, including those derived from bromobenzophenones, for their ability to inhibit human carbonic anhydrase II, an enzyme target in treating various diseases (Balaydın et al., 2012).

  • Antitumor Properties : Prabhakar et al. (2006) demonstrated that substituted benzophenone analogues exhibit anti-tumor effects in Ehrlich ascites tumor cells. This suggests the potential of benzophenone derivatives in cancer research and treatment (Prabhakar et al., 2006).

Photophysical and Material Science Applications

  • Study of Vibrational Spectra and Macroscopic Properties : Babkov et al. (2008) investigated the impact of bromine substitution in benzophenone derivatives on their vibrational spectra and macroscopic properties, indicating relevance in material science and molecular engineering (Babkov et al., 2008).

properties

IUPAC Name

(2-bromophenyl)-(4-ethylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrOS/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADICNTWFPGVJRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4'-(ethylthio)benzophenone

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